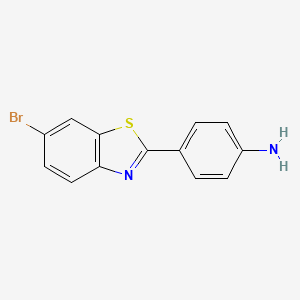

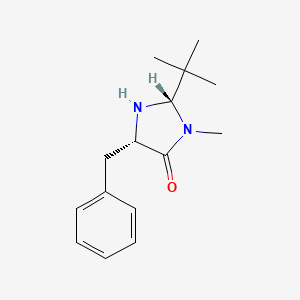

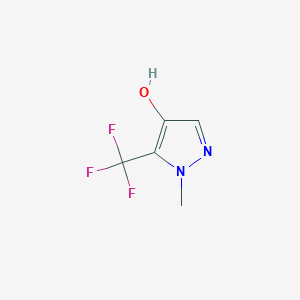

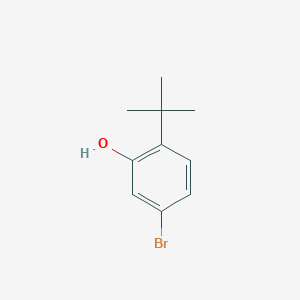

![molecular formula C27H30N2 B1279374 (2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine CAS No. 155681-48-4](/img/structure/B1279374.png)

(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine” is an NK1 receptor antagonist . It was studied in human liver microsomes and recombinant human CYP isoforms .

Chemical Reactions Analysis

The major metabolic pathways of this compound were due to oxidation of the tert-butyl moiety to form an alcohol (M6) and/or O-demethylation of the anisole moiety .Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics

- Metabolism in Human Liver Microsomes : (2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine, as an NK1 receptor antagonist, undergoes extensive metabolism in human liver microsomes, primarily involving oxidation and O-demethylation processes, leading to the formation of multiple metabolites (Prakash et al., 2007).

- Pharmacokinetics in Humans : In a study of ezlopitant, a derivative of (2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine, researchers found it to be rapidly absorbed and extensively metabolized in humans after oral administration. The study provided insights into the excretion, biotransformation, and pharmacokinetics of this compound (Prakash et al., 2007).

Chemical Synthesis

- Synthesis of Related Compounds : Research has been conducted on synthesizing various benzhydryl and aza-bicyclooctane derivatives, demonstrating the versatile chemical synthesis possibilities of related structures (Deng Fu-li, 2007).

- Single Crystal X-ray Diffraction : The use of single crystal X-ray diffraction in determining the stereochemical assignment of substituted aminobicyclohexane and aminobicyclooctane derivatives showcases the analytical methods applicable to compounds similar to (2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine (Christensen et al., 2011).

Medical Imaging

- Radiolabeled Ligands for Imaging : Studies involving the synthesis and biodistribution of radiolabeled alpha 7 nicotinic acetylcholine receptor ligands, derived from aza-bicyclooctane, demonstrate applications in medical imaging, particularly in PET and SPECT (Pomper et al., 2005).

Mechanistic Studies

- Intramolecular C-H Insertion Reactions : Research on the mechanisms of intramolecular C-H insertion reactions in 1-aza-2-azoniaallene salts provides insights into the chemical behavior of nitrogen-containing bicyclic structures (Hong et al., 2015).

Enantioselective Synthesis

- Asymmetric Synthesis : Studies focused on the asymmetric synthesis of bicyclic amines via redox neutral C–H functionalization indicate the potential for creating enantiomerically pure compounds, relevant to pharmaceutical applications (Kumar et al., 2015).

Application in Asymmetric Catalysis

- Rhodium-Catalyzed Asymmetric Addition : The use of bicyclooctane derivatives in rhodium-catalyzed asymmetric 1,4-addition reactions showcases their potential utility in asymmetric catalysis (Otomaru et al., 2005).

Propiedades

IUPAC Name |

(2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2/c1-4-10-21(11-5-1)20-28-26-24-16-18-29(19-17-24)27(26)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24-28H,16-20H2/t26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHVLAGNGAWUQU-SVBPBHIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H]([C@@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439453 |

Source

|

| Record name | (2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine | |

CAS RN |

155681-48-4 |

Source

|

| Record name | (2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

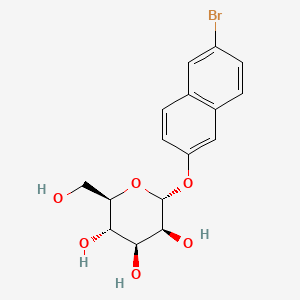

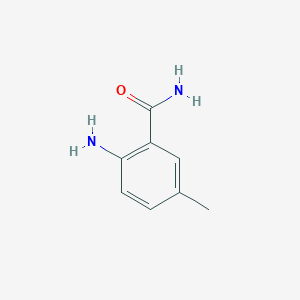

![5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1279317.png)